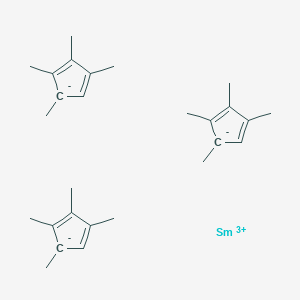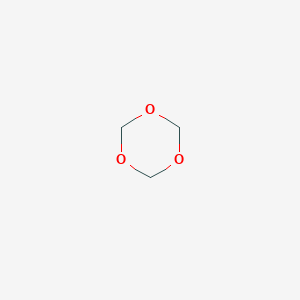
Tris(1,2,3,4-tetrametilciclopenta-2,4-dien-1-il)samario(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
samarium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene is an organometallic compound that features a samarium ion coordinated to three tetramethylcyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including catalysis, organic synthesis, and magnetic materials.
Aplicaciones Científicas De Investigación
samarium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules due to its ability to facilitate various chemical transformations.
Magnetic Materials: It is used in the development of magnetic materials and devices due to its unique magnetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of samarium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene typically involves the reaction of samarium trichloride with sodium tetramethylcyclopentadienide in a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The resulting product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for samarium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, optimizing reaction conditions for higher yields, and employing industrial purification techniques such as column chromatography and distillation.
Análisis De Reacciones Químicas
Types of Reactions
samarium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form samarium(IV) species.
Reduction: It can be reduced to form samarium(II) species.
Substitution: Ligand exchange reactions can occur, where the tetramethylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of other ligands and suitable solvents like tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield samarium(IV) complexes, while reduction can produce samarium(II) complexes .
Mecanismo De Acción
The mechanism by which samarium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene exerts its effects involves the coordination of the samarium ion with the tetramethylcyclopentadienyl ligands. This coordination stabilizes the samarium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Tris(cyclopentadienyl)samarium(III): Similar in structure but with cyclopentadienyl ligands instead of tetramethylcyclopentadienyl ligands.
Samarium(III) nitrate hexahydrate: A different type of samarium compound used in various applications.
Samarium(III) acetylacetonate hydrate: Another samarium compound with different ligands and properties.
Uniqueness
samarium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide distinct steric and electronic properties compared to other samarium compounds. These properties make it particularly useful in specific catalytic and synthetic applications .
Propiedades
IUPAC Name |
samarium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H13.Sm/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKLDKORAHCSQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[Sm+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Sm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584092 |
Source


|
| Record name | Samarium(3+) tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148607-24-3 |
Source


|
| Record name | Samarium(3+) tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(tetramethylcyclopentadienyl)samarium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)
